molecular formula C6H2Cl3NO B2617666 2,5-Dichloropyridine-4-carbonyl chloride CAS No. 1017590-28-1

2,5-Dichloropyridine-4-carbonyl chloride

Cat. No.: B2617666
CAS No.: 1017590-28-1
M. Wt: 210.44
InChI Key: AHVAQQPGXVFJFQ-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine-4-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,5-dichloropyridine with thionyl chloride, which results in the formation of the carbonyl chloride derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride: Used in the synthesis of the compound.

    Amines and Alcohols: Common nucleophiles for substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

2,5-Dichloropyridine-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms and the carbonyl chloride group are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloropyridine-4-carbonyl chloride is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules .

Properties

IUPAC Name

2,5-dichloropyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAQQPGXVFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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